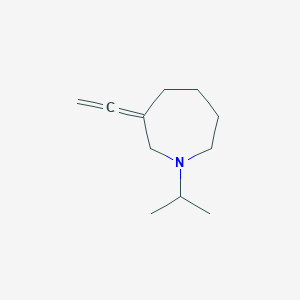
3-Ethenylidene-1-propan-2-ylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenylidene-1-propan-2-ylazepane, also known as EPZA, is a cyclic amine that has been the subject of scientific research due to its potential applications in the pharmaceutical industry. This compound has a unique molecular structure that makes it a promising candidate for drug development.
Applications De Recherche Scientifique
3-Ethenylidene-1-propan-2-ylazepane has been studied for its potential applications in the pharmaceutical industry. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 3-Ethenylidene-1-propan-2-ylazepane has also been studied for its potential as a cancer treatment. In vitro studies have shown that 3-Ethenylidene-1-propan-2-ylazepane inhibits the growth of cancer cells and induces apoptosis.
Mécanisme D'action
3-Ethenylidene-1-propan-2-ylazepane is believed to work by inhibiting the activity of enzymes that are involved in cell division and growth. Specifically, it inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, 3-Ethenylidene-1-propan-2-ylazepane prevents cancer cells from dividing and growing.
Effets Biochimiques Et Physiologiques
3-Ethenylidene-1-propan-2-ylazepane has been shown to have a low toxicity profile in vitro. It is not mutagenic or genotoxic and does not cause significant damage to DNA. In animal studies, 3-Ethenylidene-1-propan-2-ylazepane has been shown to be well-tolerated and does not cause significant toxicity. However, more studies are needed to fully understand the biochemical and physiological effects of 3-Ethenylidene-1-propan-2-ylazepane.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Ethenylidene-1-propan-2-ylazepane is its unique molecular structure, which makes it a promising candidate for drug development. Its antibacterial, antifungal, and anticancer properties make it a versatile compound that can be studied for a variety of applications. However, one limitation of 3-Ethenylidene-1-propan-2-ylazepane is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 3-Ethenylidene-1-propan-2-ylazepane. One area of research is the development of 3-Ethenylidene-1-propan-2-ylazepane-based antibiotics. 3-Ethenylidene-1-propan-2-ylazepane has been shown to have potent antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Another area of research is the development of 3-Ethenylidene-1-propan-2-ylazepane-based cancer treatments. In vitro studies have shown that 3-Ethenylidene-1-propan-2-ylazepane inhibits the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, more studies are needed to fully understand the biochemical and physiological effects of 3-Ethenylidene-1-propan-2-ylazepane and its potential applications in the pharmaceutical industry.
Méthodes De Synthèse
The synthesis of 3-Ethenylidene-1-propan-2-ylazepane involves the reaction of 3-bromo-1-propene with 1,5-diaminopentane in the presence of a palladium catalyst. This reaction produces 3-Ethenylidene-1-propan-2-ylazepane as a white solid with a yield of 55%. The purity of the compound can be improved through recrystallization or column chromatography.
Propriétés
Numéro CAS |
113558-38-6 |
|---|---|
Nom du produit |
3-Ethenylidene-1-propan-2-ylazepane |
Formule moléculaire |
C11H19N |
Poids moléculaire |
165.27 g/mol |
InChI |
InChI=1S/C11H19N/c1-4-11-7-5-6-8-12(9-11)10(2)3/h10H,1,5-9H2,2-3H3 |
Clé InChI |
IFGOIBLCGLFIQP-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCCC(=C=C)C1 |
SMILES canonique |
CC(C)N1CCCCC(=C=C)C1 |
Synonymes |
1H-Azepine,3-ethenylidenehexahydro-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



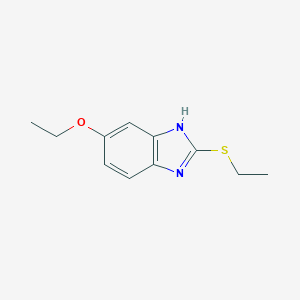
![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
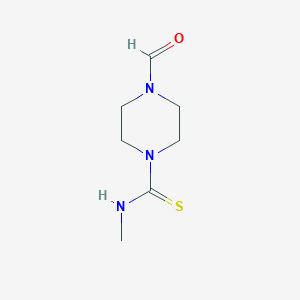
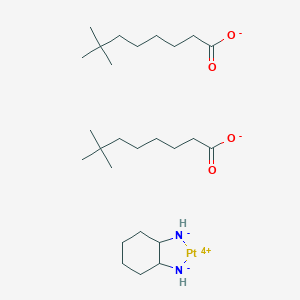
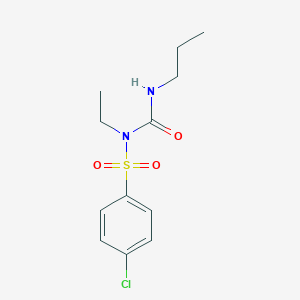
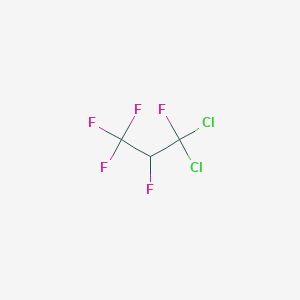
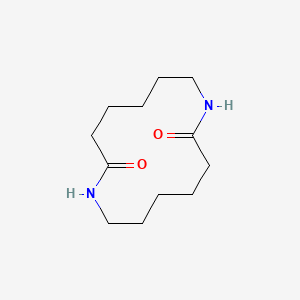
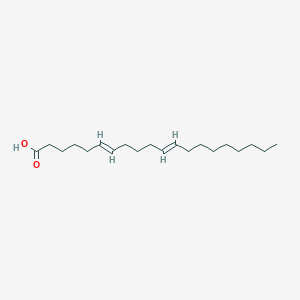
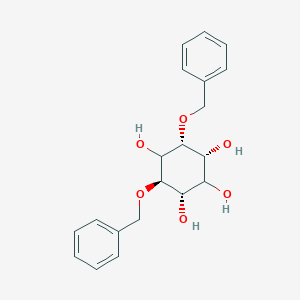
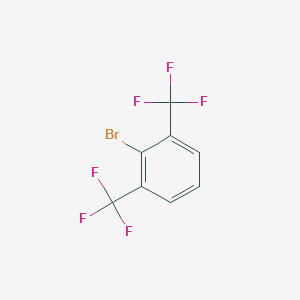
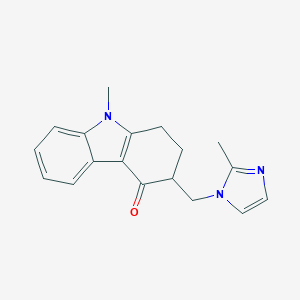
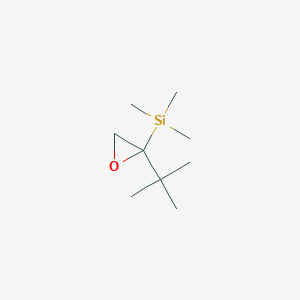
![Furo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B39150.png)
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)